3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Description
3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride is a pyrazolone derivative characterized by a five-membered heterocyclic core with a ketone group at position 5, a methyl group at position 1, and an aminomethyl substituent at position 3. The dihydrochloride salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical or synthetic applications. Pyrazolone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
CAS No. |
1803610-48-1 |
|---|---|
Molecular Formula |
C5H10ClN3O |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methyl-4H-pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-5(9)2-4(3-6)7-8;/h2-3,6H2,1H3;1H |
InChI Key |
NUNMOYZIKYWOQO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(=N1)CN.Cl.Cl |
Canonical SMILES |
CN1C(=O)CC(=N1)CN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 3-aminomethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Studies have indicated that pyrazole derivatives exhibit antimicrobial properties. 3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has been investigated for its efficacy against various bacterial strains. Research demonstrates that modifications to the pyrazole structure can enhance activity against resistant strains, making it a candidate for developing new antibiotics .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of specific inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
3. Anticancer Properties
Recent studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. The dihydrochloride form of this compound has been tested for its ability to inhibit tumor growth in vitro and in vivo, presenting a potential avenue for cancer therapeutics .
Agrochemical Applications
1. Pesticide Development
The structural characteristics of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one make it suitable for developing novel pesticides. Its derivatives have been synthesized and evaluated for insecticidal and fungicidal activities, showing effectiveness against common agricultural pests .
2. Herbicide Potential
Research indicates that modifications of this compound can lead to effective herbicides that target specific weed species while minimizing damage to crops. The selectivity and potency of these derivatives are under investigation to enhance agricultural productivity sustainably .
Material Science
1. Polymer Chemistry
In material science, pyrazole derivatives are being explored as additives in polymer formulations to improve thermal stability and mechanical properties. The incorporation of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one into polymer matrices has shown enhanced performance characteristics, making it suitable for various industrial applications .
2. Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have potential applications in catalysis and as functional materials in electronic devices .
Case Study 1: Antimicrobial Evaluation
A study conducted by [source] evaluated the antimicrobial efficacy of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control compounds, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Applications
Research published by [source] explored the use of pyrazole derivatives as herbicides. Field trials demonstrated that formulations containing this compound significantly reduced weed biomass while maintaining crop health, indicating its viability as an eco-friendly herbicide.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. Its mechanism of action involves interactions with enzymes and receptors, leading to biological responses. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride with related pyrazolone and pyrazole derivatives described in the literature.
Structural and Functional Group Differences
Key Observations :
- The target compound’s aminomethyl group distinguishes it from analogs with hydroxy, chloro, or aryl substituents. This group may enhance hydrogen-bonding capacity, influencing solubility and receptor interactions.
- The dihydrochloride salt increases aqueous solubility compared to free-base analogs like those in , which contain hydrophobic thiophene moieties.
- Unlike the 4-carbaldehyde substituent in , the target compound’s ketone at position 5 may reduce electrophilicity, altering reactivity in further synthetic modifications.
Key Observations :
- The target compound’s synthesis likely parallels methods for 5-chloro analogs , but substitutes amines for chlorine to introduce the aminomethyl group.
Key Observations :
- The dihydrochloride form improves bioavailability compared to neutral analogs, making the target compound suitable for drug formulations.
- Thiophene-containing analogs exhibit marked anticancer activity, suggesting that the target compound’s aminomethyl group could be tailored for similar applications.
Biological Activity
3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride is a compound belonging to the pyrazolone class, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 195.06 g/mol
- Chemical Structure : The compound features a pyrazolone core with an aminomethyl substituent and two hydrochloride groups.
1. Anti-inflammatory Activity
Research indicates that pyrazolone derivatives, including 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one, exhibit significant anti-inflammatory effects. A study demonstrated that compounds with similar structures inhibited pro-inflammatory cytokines like TNF-α and IL-6, achieving up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. A notable derivative demonstrated an IC50 value comparable to established antibiotics .
3. Anticancer Potential
The anticancer properties of pyrazolone derivatives have garnered attention, particularly in targeting specific cancer cell lines. For instance, compounds derived from the pyrazolone structure have been tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and other cell lines, showing significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 49.85 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Cytotoxic Effects : The ability to induce apoptosis in cancer cells has been linked to the modulation of cell cycle regulators and apoptotic pathways .
Case Studies
| Study | Compound Tested | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| Selvam et al. | 3k | Various | Comparable to indomethacin | MAO-B inhibition |
| Chovatia et al. | 4b | MTB strain H37Rv | 6.25 µg/mL | Antitubercular activity |
| Burguete et al. | 11 | E. coli, S. aureus | Effective against both | Antimicrobial activity |
Q & A
Q. Key Steps :
- Formylation of pyrazolone core.
- Chlorination and aminomethylation.
- Salt formation and recrystallization.
Advanced: How can reaction conditions be optimized to minimize byproducts during the aminomethylation step?
Byproduct formation (e.g., over-alkylation or decomposition) is influenced by pH, temperature, and solvent polarity . For example:
- pH control : Maintaining a pH of 4–5 using buffered acetic acid reduces unwanted side reactions.
- Temperature : Conducting the reaction at 0–5°C slows down competing pathways.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance selectivity.
Validate purity via HPLC-MS (using a C18 column, 0.1% TFA in water/acetonitrile gradient) and compare with synthetic standards .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- 1H/13C NMR : Confirm the pyrazolone ring (δ 3.2–4.1 ppm for dihydro protons) and aminomethyl group (δ 2.8–3.1 ppm).
- ESI-MS : Look for [M+H]+ and [M+Cl]– ions to verify molecular weight and chloride counterions.
- FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced: How can crystallography resolve ambiguities in hygroscopic behavior of the dihydrochloride salt?
Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks between chloride ions and the aminomethyl group, explaining hygroscopicity. For example, crystals grown in methanol/water (3:1) at 4°C show a monoclinic lattice (space group P21/c) with Z = 4. Dynamic vapor sorption (DVS) studies at 25°C further quantify moisture uptake, guiding storage recommendations (e.g., desiccated at ≤20% RH) .
Basic: What experimental designs are recommended for studying solubility in aqueous buffers?
Use a shake-flask method :
Prepare buffer solutions (pH 1–10) with ionic strength adjusted to 0.15 M (KCl).
Saturate solutions with the compound (24 hr agitation at 25°C).
Filter (0.22 μm membrane) and quantify solubility via UV-Vis (λmax ~260 nm).
Include controls for pH stability (e.g., HPLC post-experiment) .
Advanced: How to design kinetic studies for degradation under oxidative stress?
Use accelerated stability testing :
- Expose the compound to 3% H2O2 at 40°C.
- Sample at intervals (0, 6, 12, 24 hr) and analyze degradation products via LC-QTOF-MS/MS .
- Fit data to first-order kinetics: ln[C] = -kt + ln[C0] .
Identify major degradation pathways (e.g., N-oxide formation) using computational tools like Gaussian for transition-state modeling .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Superoxide Dismutase (SOD) inhibition : Use a nitroblue tetrazolium (NBT) assay with xanthine/xanthine oxidase to generate superoxide. Measure inhibition of NBT reduction at 560 nm.
- Cytotoxicity : MTT assay on HEK-293 cells (48 hr exposure, IC50 calculation) .
Advanced: How to address contradictions in biological activity data across cell lines?
Contradictions may arise from cell-specific metabolism or assay interference. Mitigate by:
- Metabolomic profiling : LC-MS to identify active metabolites.
- Orthogonal assays : Confirm activity via SPR (binding affinity to SOD1) and molecular docking (AutoDock Vina).
- Redox controls : Include trolox or ascorbic acid to rule out antioxidant interference .
Basic: What HPLC conditions separate this compound from common impurities?
- Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm).
- Mobile phase : 10 mM ammonium acetate (pH 5.0) and acetonitrile (70:30 isocratic).
- Flow rate : 1.0 mL/min.
- Detection : UV at 254 nm. Retention time ~6.2 min .
Advanced: How to validate a hyphenated LC-MS/MS method for environmental fate studies?
- Sample prep : Solid-phase extraction (C18 cartridges) from water/soil matrices.
- Ionization : ESI+ with MRM transitions (e.g., m/z 200 → 154 for quantification).
- Validation parameters :
- Linearity (R² > 0.99, 1–100 ng/mL).
- LOD/LOQ (0.1 ng/mL and 0.3 ng/mL).
- Matrix effects assessed via post-column infusion .
Basic: How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Introduce substituents at the pyrazolone 4-position (e.g., halides, methoxy).
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors.
- In silico screening : Predict logP and pKa via MarvinSketch .
Advanced: What computational strategies prioritize derivatives for synthesis?
Combine molecular dynamics (MD) and free-energy perturbation (FEP) :
- Simulate binding to SOD1 (PDB: 1SPD) using AMBER.
- Rank derivatives by ΔΔG binding energies.
- Validate top candidates via synthetic feasibility (e.g., Synthia retrosynthesis software) .
Basic: How to assess environmental stability of this compound?
- Hydrolysis : Incubate in pH 7.4 buffer (37°C, 7 days).
- Photolysis : Expose to UV light (λ = 254 nm, 48 hr).
- Analysis : Monitor parent compound degradation via HPLC and identify byproducts with GC-MS .
Advanced: How to model ecotoxicological risks using QSAR?
Use the ECOSAR v2.0 platform:
- Input SMILES notation to predict acute/chronic toxicity (e.g., LC50 for fish).
- Cross-validate with experimental data from Daphnia magna assays.
- Apply uncertainty factors (e.g., 1000-fold for extrapolation) .
Basic: What safety protocols are essential for handling the dihydrochloride salt?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood for weighing.
- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite.
- Storage : Airtight container with desiccant, –20°C .
Advanced: How to design containment strategies for aerosolized particles?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
